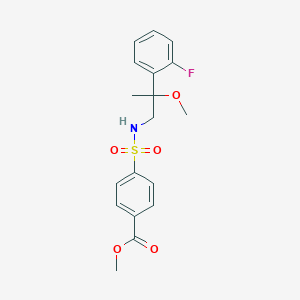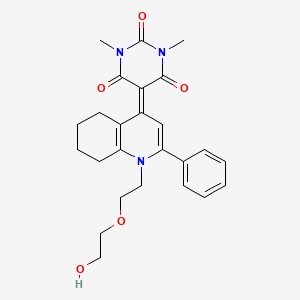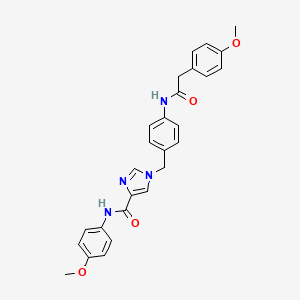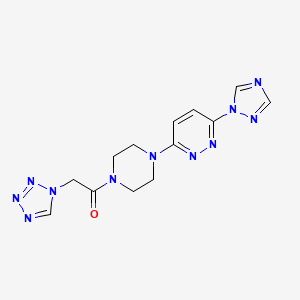![molecular formula C19H23N3O4S B2712593 Isobutyl 1,3,7-trimethyl-2,4-dioxo-5-(thiophen-2-yl)-1,2,3,4,5,8-hexahydropyrido[2,3-d]pyrimidine-6-carboxylate CAS No. 868144-71-2](/img/structure/B2712593.png)
Isobutyl 1,3,7-trimethyl-2,4-dioxo-5-(thiophen-2-yl)-1,2,3,4,5,8-hexahydropyrido[2,3-d]pyrimidine-6-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “Isobutyl 1,3,7-trimethyl-2,4-dioxo-5-(thiophen-2-yl)-1,2,3,4,5,8-hexahydropyrido[2,3-d]pyrimidine-6-carboxylate” is a derivative of pyrano[2,3-d]pyrimidine . Pyrano[2,3-d]pyrimidinone derivatives are synthesized by the three-component cyclocondensation of aromatic benzaldehydes, malononitrile, and barbituric acid .
Synthesis Analysis
The synthesis of similar compounds involves a one-pot three-component cyclocondensation of aromatic benzaldehydes, malononitrile, and barbituric acid in ethanol at room temperature . This protocol has several advantages such as high yield, simple workup procedure, non-toxic, clean, and easy recovery and reusability of the catalytic system .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of similar compounds include the formation of a thiohydrazonate, which undergoes intermolecular cyclization directly to yield an intermediate or via 1,3-dipolar cycloaddition of nitrilimine (generated in situ) to the C=S of the reactant to yield the intermediate .Applications De Recherche Scientifique
Synthesis and Structural Elucidation
Researchers have utilized thiophene derivatives in the synthesis of novel compounds, such as [1,2,4]Triazolo[4,3-a]pyrimidines and Pyrido[2,3-d][1,2,4]triazolo[4,3-a]pyrimidinones. These compounds were synthesized through reactions with appropriate hydrazonoyl halides, with their structures confirmed via various analytical techniques including microanalysis and spectral data. Some derivatives exhibited mild antimicrobial activities, as discussed in a study published in the Journal of Heterocyclic Chemistry (Gomha et al., 2018).
Antimicrobial and Anticancer Potential
Further research into pyrido[2,3-d]pyrimidine-carboxylate derivatives revealed their antibacterial, antifungal, and antitumor activities. Novel derivatives were synthesized through nucleophilic substitution reactions and evaluated for their biological activities. Some compounds demonstrated significant antibacterial and antifungal efficacy, pointing to their potential as antimicrobial agents. This was detailed in a publication in ChemInform (Shanmugasundaram et al., 2011).
Charge Transfer and Electronic Properties
The electronic and photophysical properties of pyrimidine derivatives have been extensively studied, with a focus on their charge transfer capabilities. One study utilized density functional theory to analyze the frontier molecular orbitals, absorption spectra, and charge transfer properties of 4,6-di(thiophen-2-yl)pyrimidine derivatives. This research aimed at enhancing the materials' properties for potential electronic applications, as reported in Computational Materials Science (Irfan, 2014).
Antiviral Research
Pyrimidine thioglycoside analogs have been synthesized and evaluated for their antiviral potential against SARS-COV-2 and Avian Influenza H5N1 viruses. The synthesis process involved reactions leading to 4-amino-2-mercapto-N-arylpyrimidine-5-carboxamide derivatives and subsequent transformations to yield the desired thioglycosides. Pharmacological evaluations indicated that some compounds possess notable antiviral activity, highlighting their potential in antiviral drug development. This was documented in a study published in ACS Omega (Abu-Zaied et al., 2021).
Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
2-methylpropyl 1,3,7-trimethyl-2,4-dioxo-5-thiophen-2-yl-5,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O4S/c1-10(2)9-26-18(24)13-11(3)20-16-15(14(13)12-7-6-8-27-12)17(23)22(5)19(25)21(16)4/h6-8,10,14,20H,9H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJHKWSOEUPBZMQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(C2=C(N1)N(C(=O)N(C2=O)C)C)C3=CC=CS3)C(=O)OCC(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[(4-amino-4H-1,2,4-triazol-3-yl)sulfanyl]-1-(1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one](/img/structure/B2712512.png)

![2-(3-chlorophenyl)-3-oxo-N-(3-(trifluoromethyl)phenyl)-1,4,8-triazaspiro[4.5]dec-1-ene-8-carboxamide](/img/structure/B2712516.png)
![N-(benzo[d]thiazol-5-yl)-3-(phenylthio)propanamide](/img/structure/B2712518.png)
![N-(4-(6-methoxybenzofuran-2-yl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2712519.png)

![(E)-methyl 5-methyl-2-(4-nitrobenzylidene)-1-oxo-1,2,5,11-tetrahydro-5,11-methanobenzo[g]thiazolo[2,3-d][1,3,5]oxadiazocine-13-carboxylate](/img/structure/B2712521.png)


![2-[4-(5-Methylpyrimidin-4-yl)piperazin-1-yl]pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2712527.png)
![2-((3-cyclopropyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-(2,5-dimethylphenyl)acetamide](/img/structure/B2712529.png)
